molecular formula C9H7ClN2O3 B1615514 5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid CAS No. 312309-03-8

5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid

Cat. No.: B1615514
CAS No.: 312309-03-8
M. Wt: 226.61 g/mol
InChI Key: FTDBLLSABPDLMJ-UHFFFAOYSA-N
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Description

5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid is a heterocyclic compound that features both a pyrazole and a furan ring in its structure

Properties

IUPAC Name

5-[(4-chloropyrazol-1-yl)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O3/c10-6-3-11-12(4-6)5-7-1-2-8(15-7)9(13)14/h1-4H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDBLLSABPDLMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)O)CN2C=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342286
Record name 5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312309-03-8
Record name 5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid typically involves the reaction of 4-chloro-1H-pyrazole with a furan derivative under specific conditions. One common method involves the use of a base to deprotonate the pyrazole, followed by nucleophilic substitution with a furan-based electrophile . The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated synthesizers. These methods allow for the efficient and consistent production of large quantities of the compound, which is essential for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid can undergo several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form various derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives, while reduction of the pyrazole ring can yield pyrazoline derivatives .

Scientific Research Applications

5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The furan ring can also participate in binding interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole-furan derivatives, such as:

Uniqueness

What sets 5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chloro group on the pyrazole ring can enhance its binding affinity to certain targets, making it a valuable compound for further research .

Biological Activity

5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid is a compound that has recently attracted attention in the fields of medicinal chemistry and materials science due to its unique structural properties. The molecular formula for this compound is C9_9H8_8ClN2_2O3_3, with a molecular weight of approximately 232.62 g/mol. Its structure combines a furoic acid moiety with a chlorinated pyrazole ring, which may contribute to its biological activity and potential therapeutic applications.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit a range of antimicrobial activities. The presence of the pyrazole ring is significant, as it has been associated with various pharmacological effects such as antibacterial and antifungal properties. In vitro studies have shown that certain pyrazole compounds can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections .

Antitumor Activity

The compound's structural features suggest it may also possess antitumor properties. Pyrazole derivatives have been reported to demonstrate cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of cancer cells in laboratory settings . Further studies are needed to elucidate the specific mechanisms by which this compound exerts its effects on cancer cells.

The biological activity of this compound can be attributed to its ability to interact with biological targets such as enzymes or receptors involved in disease processes. The furoic acid moiety may enhance the compound's solubility and bioavailability, while the chlorinated pyrazole could influence its binding affinity to target proteins.

Study on Antimicrobial Activity

In one study, researchers tested a series of pyrazole derivatives against common bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) in the low microgram per milliliter range, demonstrating significant antibacterial activity .

Study on Antitumor Effects

Another investigation focused on the antitumor potential of pyrazole derivatives, where this compound was included in a broader analysis of structural analogs. The study found that certain derivatives could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting that this compound may share similar mechanisms of action that warrant further exploration .

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
3,4,5-trimethyl-1H-pyrazoleStructureSimpler structure without additional functional groups
2-furoic acidStructureBasic aromatic carboxylic acid without pyrazole
5-(1H-pyrazol-1-yl)methyl-2-furoic acidStructureLess sterically hindered than chlorinated derivative

This table highlights how this compound differentiates itself from other compounds through its unique combination of functional groups and potential biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid
Reactant of Route 2
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5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid

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